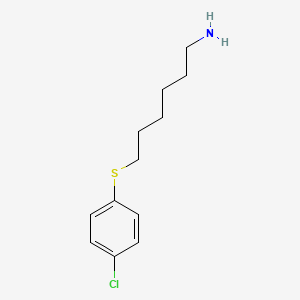![molecular formula C27H15BrO B8313818 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one](/img/structure/B8313818.png)
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and phenyl groups attached to a cyclopentacenaphthylene core, making it a subject of interest for researchers in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one typically involves multi-step organic reactions. One common method includes the bromination of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
作用機序
The mechanism of action of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
3-Chloro-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Contains an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one imparts unique reactivity and properties, making it a valuable compound for various scientific research applications. Its ability to undergo specific chemical reactions and its potential use in advanced materials and medicinal chemistry highlight its significance.
特性
分子式 |
C27H15BrO |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
3-bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one |
InChI |
InChI=1S/C27H15BrO/c28-21-15-14-20-24-18(21)12-7-13-19(24)25-22(16-8-3-1-4-9-16)27(29)23(26(20)25)17-10-5-2-6-11-17/h1-15H |
InChIキー |
HZZMYALEAUTPRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C2=O)C6=CC=CC=C6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide](/img/structure/B8313735.png)


![[3-(4-Cyano-butoxy)-phenyl]-acetic acid](/img/structure/B8313747.png)
![[p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid](/img/structure/B8313750.png)









